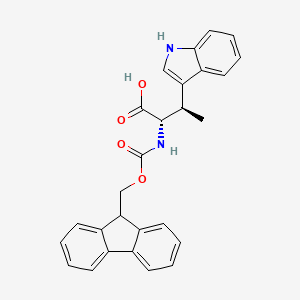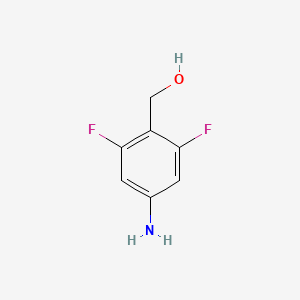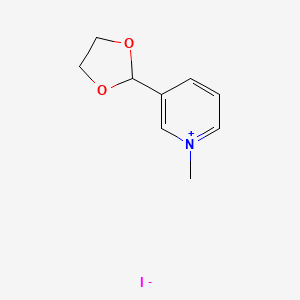
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide is a chemical compound that features a pyridinium ion substituted with a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide typically involves the reaction of 1-methylpyridinium iodide with a 1,3-dioxolane derivative. The reaction conditions often require a solvent such as acetonitrile and a catalyst like potassium carbonate to facilitate the reaction .
Industrial Production Methods
similar compounds are often synthesized using batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridinium ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction could lead to a partially hydrogenated product .
Wissenschaftliche Forschungsanwendungen
3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: Investigated for its potential as a fluorescent probe in biological assays.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 3-(1,3-Dioxolan-2-YL)-1-methylpyridin-1-ium iodide involves its interaction with specific molecular targets. In biological systems, it may act by binding to nucleic acids or proteins, thereby affecting their function. The exact pathways and molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog without the pyridinium ion.
1-Methylpyridinium iodide: Lacks the 1,3-dioxolane ring.
1,3-Dioxane: Similar ring structure but with different chemical properties.
Eigenschaften
Molekularformel |
C9H12INO2 |
|---|---|
Molekulargewicht |
293.10 g/mol |
IUPAC-Name |
3-(1,3-dioxolan-2-yl)-1-methylpyridin-1-ium;iodide |
InChI |
InChI=1S/C9H12NO2.HI/c1-10-4-2-3-8(7-10)9-11-5-6-12-9;/h2-4,7,9H,5-6H2,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
POVYTWHFMCCIMS-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=CC(=C1)C2OCCO2.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


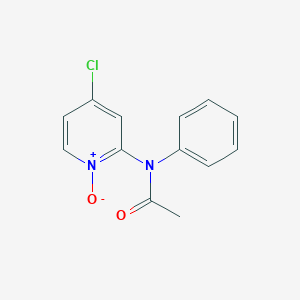
![5,6-dichloro-N-isopropyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14011221.png)
![4-[[4-(Aminomethyl)phenyl]methyl]-1,3-oxazolidin-2-one](/img/structure/B14011230.png)
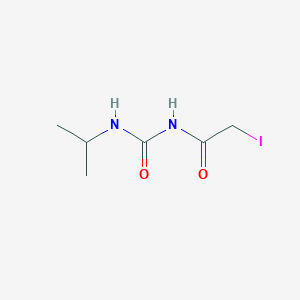
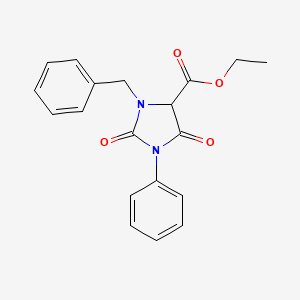
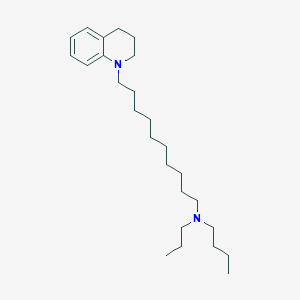
![3-Thioxo-6-[3,4,5-trimethoxybenzyl]-2,3,4,5-tetrahydro-1,2,4-triazin-5-one](/img/structure/B14011261.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
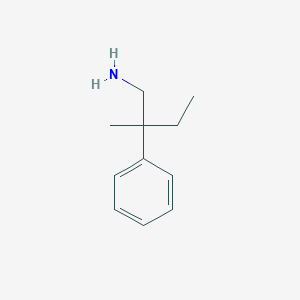
![n-Phenyl-1-[(e)-phenyldiazenyl]naphthalen-2-amine](/img/structure/B14011285.png)
